10H-chromeno[3,2-c]pyridin-10-one
Description
Structure
3D Structure
Properties
CAS No. |
54629-30-0 |
|---|---|
Molecular Formula |
C12H7NO2 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
chromeno[3,2-c]pyridin-10-one |
InChI |
InChI=1S/C12H7NO2/c14-12-8-3-1-2-4-10(8)15-11-5-6-13-7-9(11)12/h1-7H |
InChI Key |
FQBZYKCEPGMXSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CN=C3 |
Purity |
95 |
Origin of Product |
United States |
The Significance of Fused Heterocyclic Systems in Organic Chemistry
Fused heterocyclic systems, which consist of two or more rings sharing atoms, are cornerstones of organic and medicinal chemistry. fiveable.meias.ac.in Their rigid, planar structures often facilitate more efficient interactions with biological targets, making them valuable in the development of pharmaceuticals for complex diseases. ias.ac.in The fusion of different heterocyclic rings, such as pyridine (B92270) and chromene, can lead to compounds with enhanced chemical stability, unique electronic properties, and diverse reactivity. ias.ac.in This versatility allows for the fine-tuning of their characteristics through synthetic modifications, driving advancements in both fundamental and applied chemistry. ias.ac.in These systems are integral to the design of functional materials like organic semiconductors and catalysts due to their desirable electronic and optical properties. ias.ac.in
An Overview of the Chromeno 3,2 C Pyridine Scaffold in Academic Research
The chromeno[3,2-c]pyridine scaffold, a fusion of chromene and pyridine (B92270) rings, has garnered considerable attention in academic research due to its presence in various natural products and its wide spectrum of biological activities. mdpi.comnih.gov Natural products containing this annelated fragment have demonstrated antimicrobial, antiviral, and cytotoxic properties, marking the chromeno[3,2-c]pyridine motif as a promising candidate for medicinal chemistry. mdpi.comresearchgate.netdntb.gov.ua Beyond its biological significance, this scaffold has also been explored for its applications as dyestuffs, luminescence intensifiers, and fluorescent dyes. mdpi.comnih.gov
The synthesis of chromeno[3,2-c]pyridines has been a subject of extensive research, with various methodologies being developed. These include the condensation of heterocyclic morpholine (B109124) enamines with salicylaldehydes, intramolecular Diels-Alder reactions, and palladium-catalyzed intramolecular arylation. nih.govmdpi.com Researchers have also focused on creating diverse derivatives by modifying the core structure to enhance its biological efficacy and explore its structure-activity relationships (SAR). mdpi.comresearchgate.net
The Research Landscape of 10h Chromeno 3,2 C Pyridin 10 One and Its Structural Analogues
Within the broader family of chromenopyridines, the specific compound 10H-chromeno[3,2-c]pyridin-10-one and its structural analogues have been a focal point of recent research. These compounds are characterized by a carbonyl group at the C-10 position, which influences their chemical reactivity and biological profile.
One notable area of investigation has been the development of novel inhibitors for enzymes like monoamine oxidases (MAOs) and cholinesterases (ChEs), which are implicated in neurodegenerative diseases. mdpi.comnih.gov For example, derivatives of 1,2,3,4-tetrahydro-2-methylchromeno[3,2-c]pyridin-10-ones have been synthesized and evaluated for their potential as neuroprotective agents. mdpi.comnih.gov
Furthermore, the anticancer potential of these compounds has been explored. Antiproliferative assays have revealed that certain 10-indolyl-bearing tetrahydrochromeno[3,2-c]pyridine analogs exhibit anti-tumor activity against various cancer cell lines. researchgate.netmdpi.com
Natural product chemists have also contributed to the understanding of this scaffold. Two new chromeno[3,2-c]pyridine derivatives, 8-acetyl-3-(hydroxymethyl)-7-methoxy-10H-chromeno[3,2-c]pyridin-10-one and 8-acetyl-3-isopropyl-7-methoxy-10H-chromeno[3,2-c]pyridin-10-one , were isolated from Thalictrum finetii and showed significant antirotavirus activity. researchgate.net
The Scope and Objectives of Research on 10h Chromeno 3,2 C Pyridin 10 One
Classical Approaches to Chromeno[3,2-c]pyridine Ring System Construction
Traditional methods for assembling the chromeno[3,2-c]pyridine core often rely on cyclization and condensation reactions, which have been established for several decades.
One of the earliest strategies for constructing the chromeno[3,2-c]pyridine framework involves the intramolecular cyclization of suitably functionalized pyridyl or quinolyl phenyl ethers. nih.gov This approach typically requires the presence of an activating group, such as a cyano, ester, or carboxylic acid group, on the pyridine (B92270) ring ortho to the ether linkage to facilitate the ring-closing reaction onto the phenyl ring.
A foundational example of this method is the synthesis of a chromeno[3,2-c]pyridine derivative via the cyclization of a cyanopyridyl phenyl ether. nih.govmdpi.com This multi-step process begins with the condensation of 4-chloro-3-nitropyridine (B21940) with phenol (B47542) to form 3-nitropyridyl phenyl ether. Subsequent chemical transformations, including the reduction of the nitro group to an amine, followed by diazotization and cyanation, yield the key cyanopyridyl phenyl ether precursor. The final step involves a high-temperature cyclization using a strong acid like sulfuric acid (H₂SO₄) to afford the target chromeno[3,2-c]pyridine. nih.govmdpi.com
Similarly, phenyl quinolyl ethers decorated with ester groups have been successfully cyclized. For instance, treatment of 4-chloroquinolines with phenol yields the corresponding phenyl ethers, which readily undergo cyclization in hot polyphosphoric acid (PPA) to produce chromeno[3,2-c]quinolines in good yields. nih.gov More recent adaptations have utilized trifluoroacetic anhydride (B1165640) to effect the cyclization of quinolyl phenyl ethers bearing a carboxylic acid group. mdpi.com
| Precursor Type | Cyclization Conditions | Product | Yield | Reference |
| Cyanopyridyl phenyl ether | H₂SO₄, 195 °C | Chromeno[3,2-c]pyridine | 10% | nih.govmdpi.com |
| Ester-decorated phenyl quinolyl ether | Polyphosphoric acid, heat | Chromeno[3,2-c]quinoline | 58–82% | nih.gov |
| Carboxylic acid-functionalized quinolyl phenyl ether | Trifluoroacetic anhydride, THF/DCM, 0 °C to rt | Chromeno[3,2-c]quinoline | 81% | mdpi.com |
A versatile and straightforward pathway to the chromeno[3,2-c]pyridine skeleton involves the condensation of heterocyclic morpholine (B109124) enamines with salicylaldehydes. nih.gov This method was pioneered in the late 1970s and provides direct access to the core structure.
The reaction typically proceeds by heating a morpholine enamine, derived from a suitable N-substituted piperidone, with a substituted salicylaldehyde (B1680747) in a non-polar solvent like hexane. This condensation forms a hexahydrochromeno[3,2-c]pyridine intermediate. Subsequent oxidation of this intermediate, for example using chromium trioxide-pyridine complex, or thermal aromatization by heating in a high-boiling solvent like o-xylene, leads to the formation of the desired chromeno[3,2-c]pyridine derivative. nih.gov This approach allows for the introduction of various substituents onto the chromene ring, depending on the choice of the starting salicylaldehyde.
The synthesis of specific derivatives, such as 1,2,3,4-tetrahydrochromeno[3,2-c]pyridin-10-ones, has been accomplished through well-defined multi-step sequences. nih.gov These syntheses often build the heterocyclic system in a stepwise manner, allowing for controlled introduction of functionality.
One such reported pathway is a three-stage synthesis. nih.gov An illustrative classical multi-step sequence is the one developed by Kruger et al., which involves four distinct chemical transformations as outlined below. nih.govmdpi.com
Four-Step Synthesis of a Chromeno[3,2-c]pyridine: nih.govmdpi.com
Condensation: 4-chloro-3-nitropyridine reacts with phenol to yield 3-nitropyridyl phenyl ether.
Reduction: The nitro group of the ether is reduced to an amine.
Sandmeyer Reaction: The resulting amine undergoes diazotization followed by cyanation to introduce a nitrile group, forming cyanopyridyl phenyl ether.
Cyclization: The final ring closure is achieved by heating with concentrated sulfuric acid, yielding the chromeno[3,2-c]pyridine product.
Contemporary Strategies in this compound Synthesis
Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing complex heterocyclic systems, including the chromeno[3,2-c]pyridin-10-one scaffold. These strategies often involve pericyclic reactions that can build multiple bonds and stereocenters in a single step.
The Diels-Alder reaction, a [4+2] cycloaddition, and its hetero-variant are powerful tools for the construction of six-membered rings. researchgate.net In the context of chromenopyridinone synthesis, a one-pot, two-step process has been developed utilizing a hetero-Diels-Alder reaction. researchgate.net
This modern approach involves an initial microwave-promoted condensation between 3-formylchromone and an aminopyridine (e.g., 2-amino-3-methylpyridine) to form an intermediate Schiff base. This intermediate acts as the azadiene component in a subsequent indium triflate-assisted hetero-Diels-Alder reaction with an N-arylpropargylamide (the dienophile). This cycloaddition, also facilitated by microwave irradiation, constructs the pyridine ring fused to the chromone (B188151), yielding the target chromeno[3,2-c]pyridine derivatives in good yields. researchgate.net The use of Lewis acid catalysts like indium triflate is crucial for activating the dienophile and promoting the cycloaddition. researchgate.net
| Reaction Type | Key Reagents | Catalyst/Conditions | Product | Reference |
| Hetero-Diels-Alder | 3-Formylchromone, Aminopyridine, N-Arylpropargylamide | Indium triflate, Microwave | Chromeno[3,2-c]pyridine | researchgate.net |
Intramolecular cycloadditions offer an elegant and efficient route to fused heterocyclic systems by tethering the reacting components (diene and dienophile) within the same molecule. This strategy benefits from a favorable "entropic assistance," often allowing reactions to proceed under milder conditions than their intermolecular counterparts.
While not yet reported specifically for this compound itself, the intramolecular inverse-electron-demand Diels-Alder reaction of π-deficient N-heteroaromatics, such as pyridazines, with tethered alkyne side chains demonstrates the power of this approach for constructing fused pyridine rings. In these reactions, a 1,2-diazine (the azadiene) bearing an acetylenic side chain undergoes thermally induced [4+2] cycloaddition. The initial cycloadduct then typically expels a molecule of nitrogen to form the final aromatic product. This methodology has proven valuable for the synthesis of various fused systems, including indolines and indoles. The conformation of the tether linking the azadiene and the alkyne can significantly influence the reaction's facility. This alkyne-azadiene cycloaddition represents a promising contemporary strategy that could be adapted for the synthesis of complex chromenopyridinone analogues.
Multicomponent Reactions (MCRs) for Chromenopyridinone Scaffolds
Multicomponent reactions (MCRs) have emerged as a powerful and efficient tool for the synthesis of complex molecular architectures like chromenopyridinones from simple starting materials in a single step. researchgate.net These reactions offer significant advantages, including operational simplicity, time and cost-effectiveness, and adherence to the principles of green chemistry.
One notable example involves a one-pot, three-component synthesis of chromeno[3,2-c]pyridine-1,9-diones. This reaction utilizes 4-hydroxypyridin-2-ones, various aldehydes, and dimedone in ethanol, mediated by tin(II) chloride dihydrate (SnCl₂·2H₂O) at 70 °C. nih.gov The process proceeds through a sequence of Knoevenagel condensation, Michael addition, and another Knoevenagel condensation to construct the final fused system. nih.gov
Another MCR approach for a related scaffold, chromeno[2,3-b]pyridines, involves the reaction of salicylaldehydes, malononitrile (B47326) dimer, and malonic acid in dimethyl sulfoxide (B87167) (DMSO) at room temperature. mdpi.com This method is notable for its mild conditions and high yields, providing an eco-friendly alternative to traditional multi-step syntheses. mdpi.com The use of DMSO facilitates the isolation of the final products by simple water addition. mdpi.com
The synthesis of chromeno-fused azafluorenones has also been achieved through a three-component reaction of 2-amino-4H-chromen-4-ones, aromatic aldehydes, and 1H-indene-1,3(2H)-dione, promoted by potassium carbonate (K₂CO₃). tandfonline.com This reaction proceeds through a cascade of Aldol condensation, Michael addition, intramolecular nucleophilic addition, and aromatization. tandfonline.com
Table 1: Examples of Multicomponent Reactions for Chromenopyridinone Scaffolds
| Starting Materials | Catalyst/Solvent | Product Scaffold | Reference |
| 4-Hydroxypyridin-2-ones, Aldehydes, Dimedone | SnCl₂·2H₂O / Ethanol | Chromeno[3,2-c]pyridine-1,9-diones | nih.gov |
| Salicylaldehydes, Malononitrile Dimer, Malonic Acid | DMSO | Chromeno[2,3-b]pyridines | mdpi.com |
| 2-Amino-4H-chromen-4-ones, Aromatic Aldehydes, 1H-Indene-1,3(2H)-dione | K₂CO₃ | Chromeno[2,3-b]indeno[2,1-e]pyridines | tandfonline.com |
| Salicylic (B10762653) Aldehyde, 4-Methylpiperidine, 1H-Indole | L-proline / CF₃CH₂OH | Indole-bearing Tetrahydrochromenopyridines | nih.gov |
Catalytic Approaches in Chromenopyridinone Synthesis
Catalysis plays a pivotal role in the synthesis of chromenopyridinones, enabling efficient and selective transformations. Various catalytic systems, including metal-based and metal-free catalysts, have been employed.
Copper-Catalyzed Reactions: A notable application of copper catalysis is in the O-arylation step for the synthesis of a specific chromeno[3,2-c]pyridine derivative. The process involves the Cu-catalyzed reaction between methyl 4,6-dicholonicotinate and 2-fluorophenol, followed by several steps including cyclization to form the chromenopyridinone core. nih.gov
Metal-Free Conditions: The synthesis of chromeno[2,3-b]indeno[2,1-e]pyridine derivatives can be achieved under metal-free conditions using potassium carbonate (K₂CO₃) as a promoter. tandfonline.com This three-component reaction highlights an environmentally benign approach to complex heterocyclic systems. Another example is the use of L-proline as an organocatalyst in the three-component synthesis of indole-bearing tetrahydrochromenopyridine derivatives, although the yield of the desired product was modest. nih.gov
Ruthenium-Catalyzed Cycloaddition: A highly regioselective ruthenium-catalyzed [2+2+2] cycloaddition of α,ω-diynes with various cyanamides has been developed for the synthesis of 5H-chromeno[3,4-c]pyridines. rsc.org This method tolerates a wide range of substituents on both the diyne and cyanamide (B42294) partners, providing access to a diverse library of tricyclic pyridines. rsc.org
Other Catalysts: Tin(II) chloride dihydrate (SnCl₂·2H₂O) has been effectively used to mediate the one-pot three-component synthesis of chromeno[3,2-c]pyridine-1,9-diones. nih.gov Envirocat EPZ-10, a clay-based catalyst, has also been shown to be efficient for various organic transformations and represents a green catalytic alternative. researchgate.net
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has gained prominence as a technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This technology has been successfully applied to the synthesis of various heterocyclic compounds, including those with a chromenopyridinone core.
For instance, the functionalization of 2,3-dihydrochromeno[3,2-c]pyridines with various nucleophiles has been successfully carried out under microwave-activation conditions in trifluoroethanol (CF₃CH₂OH). nih.gov This method allows for the efficient introduction of diverse functional groups onto the chromenopyridinone scaffold. nih.gov The synthesis of organometallic rhenium(I) pentylcarbonato complexes, which can serve as synthons for further reactions, has also been achieved through a microwave-assisted reaction, significantly reducing the reaction time. nih.gov While not directly producing chromenopyridinones, this demonstrates the utility of microwave assistance in preparing key intermediates.
The application of microwave irradiation is not limited to the synthesis of the core structure but also extends to the preparation of related fused heterocyclic systems, highlighting its broad applicability in this area of synthetic chemistry. rsc.orgnih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |
| Functionalization of 2,3-dihydrochromeno[3,2-c]pyridines | Longer reaction times, potentially lower yields | Faster reaction, efficient functionalization | nih.gov |
| Synthesis of Fused Thieno[3,2-e] nih.govtandfonline.comnih.govtriazolo[1,5-c]pyrimidinones | Longer reaction times | Quantitative yields, one-pot procedure | researchgate.net |
Regioselectivity and Stereoselectivity in this compound Synthesis
Controlling regioselectivity and stereoselectivity is a critical aspect of synthesizing complex molecules like this compound and its derivatives, as the specific arrangement of atoms can significantly impact biological activity.
In the ruthenium-catalyzed [2+2+2] cycloaddition for the synthesis of 5H-chromeno[3,4-c]pyridines, high regioselectivity is observed. rsc.orgresearchgate.net This allows for the predictable formation of a specific constitutional isomer from unsymmetrical starting materials. Similarly, the iron-catalyzed [2+2+2] cycloaddition of diynes and cyanamides to form highly substituted 2-aminopyridines also proceeds in a regioselective manner. researchgate.net
Stereoselectivity has been observed in the L-proline catalyzed three-component reaction to form indole-bearing tetrahydrochromenopyridine derivatives. nih.gov Interestingly, the reaction predominantly yielded a hemiacetal byproduct, with the formation of the desired product being a minor pathway. The use of L-proline was initially thought to be crucial for the stereoselective formation of the hemiacetal, but further experiments showed that the reaction proceeded with similar yields in its absence, suggesting other factors may be at play. nih.gov The regioselectivity of reactions, such as alkylation and bromination of related imidazo[1,2-a]pyrimidin-5(8H)-ones, has been successfully determined using NMR measurements and X-ray diffraction analysis. rsc.org
Synthesis of Substituted and Functionalized this compound Derivatives
The synthesis of substituted and functionalized this compound derivatives is crucial for exploring structure-activity relationships and developing compounds with optimized properties. Various synthetic strategies allow for the introduction of a wide range of substituents.
One approach involves the cyclization of appropriately substituted pyridyl phenyl ethers. nih.gov For example, a chromeno[3,2-c]pyridine derivative was synthesized through a sequence involving Cu-catalyzed O-arylation, hydrolysis, and cyclization, followed by substitution of a chlorine atom with pyrrolidine. nih.gov
Another versatile method is the functionalization of a pre-formed chromenopyridine core. 2,3-Dihydrochromeno[3,2-c]pyridines have been successfully functionalized with various C-H nucleophiles, such as N-methyl pyrrole, nitromethane, and indoles, under acidic, microwave-assisted conditions. nih.gov
Multicomponent reactions are also well-suited for generating libraries of substituted derivatives. For instance, the three-component reaction of 4-hydroxypyridin-2-ones, aldehydes, and dimedone allows for variation in the substituent at the 10-position of the resulting chromeno[3,2-c]pyridine-1,9-diones by simply changing the aldehyde component. nih.gov Similarly, the synthesis of 2-[4-(10H-substituted phenothiazine-3-yl)-6-pyrimidin-2-phenylthiol/-ol/-amine/-thiol] pyrroles demonstrates the synthesis of a variety of substituted derivatives by reacting intermediate compounds with different aryl anilines. researchgate.net Furthermore, a method for synthesizing all-carbon substituted pyridine derivatives has been developed, which involves the reaction of a substituted coumarin (B35378) with an alkyne, followed by hydrolysis or O-alkylation to introduce further diversity. google.com
Synthetic Strategies for Varying Saturation Degree of the Pyridine Ring in Chromenopyridinones
The degree of saturation in the pyridine ring of chromenopyridinones can significantly influence their three-dimensional structure and biological properties. Synthetic strategies have been developed to access both fully aromatic and partially saturated systems.
The synthesis of fully aromatized chromeno[3,2-c]pyridines can be achieved through the condensation of morpholine enamines with salicylaldehydes, followed by oxidation and debenzylation/aromatization steps. nih.gov
Partially saturated systems, such as tetrahydrochromenopyridines, can be synthesized through multicomponent reactions. For example, the reaction of salicylic aldehyde, 4-methylpiperidine, and 1H-indole under specific conditions can yield indole-bearing tetrahydrochromenopyridine derivatives. nih.gov
The choice of synthetic route and reaction conditions plays a crucial role in determining the final saturation level of the pyridine ring. For instance, the reaction of 2-imino-chromen-3-thiocarboxamide with malononitrile in the presence of piperidine (B6355638) at room temperature leads to a chromeno[3,2-c]pyridine derivative, while at elevated temperatures, a different isomer, chromeno[2,3-b]pyridine, is formed. nih.gov This highlights the importance of reaction control in achieving the desired saturation and isomeric form. The use of different starting materials and cyclization strategies, such as those employed in the synthesis of thiochromeno[4,3-b]pyridine and chromeno[4,3-b]pyridine derivatives, can also lead to variations in the saturation of the heterocyclic core. researchgate.net
Functional Group Interconversions on the Chromenopyridinone Core
Functional group interconversions are fundamental to modifying the properties of the chromenopyridinone skeleton. These transformations allow for the conversion of one functional group into another, enabling fine-tuning of the molecule's characteristics. A notable example involves the alkynylation of 1,2,3,4-tetrahydrochromeno[3,2-c]pyridin-10-ones. nih.gov This reaction, conducted in dry tetrahydrofuran (B95107) (THF), introduces an alkyne group, significantly altering the electronic and steric profile of the molecule. nih.gov
Another key interconversion pathway is the synthesis of the core structure itself through cyclization reactions. For instance, 4-phenoxynicotinic acid can be cyclized using polyphosphoric acid (PPA) to yield the this compound framework in high yield. mdpi.com Similarly, phenyl ethers derived from 4-chloroquinolines undergo cyclization in hot polyphosphoric acid to form the related chromeno[3,2-c]quinolines. mdpi.com These cyclization strategies represent a critical functional group transformation, creating the heterocyclic core from acyclic or simpler cyclic precursors.
Table 1: Examples of Functional Group Interconversions
| Starting Material | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| 1,2,3,4-Tetrahydrochromeno[3,2-c]pyridin-10-one derivative | DIAD, THF, 0 °C to r.t. | 1-Alkynyl-1,2-dihydro-10H-chromeno[3,2-c]pyridin-10-one derivative | nih.gov |
| 4-Phenoxynicotinic acid | Polyphosphoric acid (PPA) | This compound | mdpi.com |
Reactions at the Pyridine Moiety
The pyridine moiety of the this compound system is a prime site for chemical modification to generate structural analogs. The degree of saturation within the pyridine ring is a key variable that has been extensively explored. researchgate.netdntb.gov.uanih.gov Syntheses have produced derivatives with fully saturated (perhydro), partially saturated (tetrahydro and dihydro), and fully aromatic pyridine rings. nih.govmdpi.com
Specific reactions targeting the pyridine ring include substitutions at various carbon positions. For example, researchers have successfully introduced a phenylethynyl group at the C1 position of a 1,2,3,4-tetrahydrochromeno[3,2-c]pyridin-10-one derivative. researchgate.netnih.gov This modification has been shown to be influential in the biological activity profile of the resulting compound. researchgate.net The nitrogen atom (N2) can also be readily alkylated, as seen in the synthesis of 2-ethyl derivatives. nih.gov
Reactions at the Chromene Moiety
The chromene portion of the scaffold offers additional opportunities for derivatization. The C10 carbonyl group is a key reactive handle. It can undergo nucleophilic addition, as demonstrated by the introduction of a 1H-indol-3-yl fragment at this position. researchgate.netnih.gov This reaction transforms the ketone at C10 into a tertiary alcohol, fundamentally altering the core structure from a pyridin-10-one to a pyridin-10-ol derivative. nih.gov
Furthermore, the benzene (B151609) ring of the chromene moiety can be substituted. Syntheses have been reported involving precursors with substituents at the C6 and C8 positions, allowing for the generation of analogs with varied electronic properties on the aromatic ring. dntb.gov.uanih.govnih.gov Natural alkaloids based on this scaffold also exhibit substitutions on the chromene ring, such as the 7-hydroxy-8-methoxy substituted derivative isolated from Penicillium sp. nih.gov
Oxidation and Reduction Processes of the this compound Framework
Oxidation and reduction reactions are crucial for manipulating the core structure of the this compound framework, particularly concerning the oxidation state at C10 and the saturation level of the pyridine ring. researchgate.net Many synthetic routes start with derivatives that are reduced in the pyridine ring, such as 1,2,3,4-tetrahydro-2-methylchromeno[3,2-c]pyridin-10-ones. nih.govnih.gov
These reduced precursors can then be subjected to various transformations. For instance, a condensation reaction followed by direct oxidation using a chromium trioxide-pyridine complex can be employed to aromatize the pyridine ring and form the fully unsaturated chromeno[3,2-c]pyridine system. mdpi.com Conversely, the C10-ketone can be reduced to a hydroxyl group. The interplay between different oxidation states at C10 (ketone vs. alcohol) and within the pyridine ring (e.g., 2,3-dihydro vs. 1,2,3,4-tetrahydro) is a central theme in the synthesis of compound libraries based on this scaffold. researchgate.netnih.gov
Table 2: Oxidation State Modifications of the Chromenopyridinone Framework
| Precursor | Transformation | Resulting Scaffold | Reference |
|---|---|---|---|
| 1,2,3,4-Tetrahydro-2-methylchromeno[3,2-c]pyridin-10-one | Starting material for further derivatization | Varied saturated/unsaturated derivatives | researchgate.netnih.gov |
| 2,3-Dihydro-2-methyl-1H-chromeno[3,2-c]pyridine | Starting material for C10 modification | 10-Indolyl-substituted derivatives | nih.gov |
| Intermediate from morpholine enamine condensation | Oxidation with CrO₃-pyridine | Aromatic chromeno[3,2-c]pyridine | mdpi.com |
Derivatization for Structural Diversity and Enhanced Properties
A primary goal of synthetic efforts targeting the this compound scaffold is the generation of structural diversity for biological screening. nih.govmdpi.com By systematically altering substituents and oxidation states at various positions, chemists can create large libraries of related compounds. researchgate.netdntb.gov.ua Research has described the synthesis of approximately twenty different molecules based on the 1H-chromeno[3,2-c]pyridine core. nih.govnih.gov
These derivatization strategies include:
Varying the saturation of the pyridine ring: This leads to distinct families such as 1,2,3,4-tetrahydro, 2,3-dihydro, and fully aromatic derivatives. nih.gov
Introducing diverse substituents: This has been achieved by adding phenylethynyl groups at C1, indolyl fragments at C10, and various small substituents at positions C6 and C8. researchgate.netnih.gov
Modifying the oxidation state at C10: This involves creating both the ketone (pyridin-10-one) and the corresponding alcohol derivatives. nih.gov
These chemical modifications have been shown to significantly impact the properties of the resulting molecules, leading to compounds with potential applications in medicinal chemistry. nih.govmdpi.com The ability to readily derivatize the core scaffold makes this compound a "privileged scaffold" for drug discovery. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the detailed structural analysis of this compound derivatives. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide critical information regarding the connectivity and spatial relationships of atoms within the molecule.
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectra of this compound derivatives provide characteristic signals that are crucial for their identification. For instance, in the derivative 2-methyl-1-(phenylethynyl)-1H-chromeno[3,2-c]pyridine-10(2H)-one, the proton signals are well-resolved. mdpi.com The spectrum, recorded in CDCl₃, shows a singlet for the methyl group protons at 3.19 ppm. mdpi.com A doublet at 5.11 ppm (J = 7.3 Hz) and another doublet at 5.94 ppm (J = 1.2 Hz) correspond to protons on the pyridine ring. mdpi.com The aromatic protons of the phenyl and chromenone moieties appear as a complex multiplet between 7.22 and 7.42 ppm, with a distinct doublet of doublets at 8.19 ppm (J = 7.9, 1.6 Hz). mdpi.com The coupling constants provide valuable information about the neighboring protons, aiding in the assignment of each signal to a specific proton in the molecule.
In another example, 6-methoxy-2-methyl-1-(phenylethynyl)-1H-chromeno[3,2-c]pyridine-10(2H)-one, the presence of a methoxy (B1213986) group is confirmed by a singlet at 3.97 ppm. nih.gov The remaining proton signals are similar to the previous compound, with slight shifts due to the electronic effect of the methoxy substituent. nih.gov It is noteworthy that the ¹H NMR spectra of isomeric forms can be very similar, with only minor differences in chemical shifts (often no more than 0.01 ppm). nih.gov
Table 1: Selected ¹H NMR Data for this compound Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
|---|---|---|
| 2-Methyl-1-(phenylethynyl)-1H-chromeno[3,2-c]pyridine-10(2H)-one | CDCl₃ | 3.19 (s, 3H), 5.11 (d, J = 7.3 Hz, 1H), 5.94 (d, J = 1.2 Hz, 1H), 6.62 (dd, J = 7.3, 1.3 Hz, 1H), 7.22–7.26 (m, 3H), 7.29–7.36 (m, 2H), 7.37–7.42 (m, 2H), 7.55 (ddd, J = 8.7, 7.1, 1.7 Hz, 1H), 8.19 (dd, J = 7.9, 1.6 Hz, 1H) |
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 6-methoxy-2-methyl-1-(phenylethynyl)-1H-chromeno[3,2-c]pyridine-10(2H)-one, the ¹³C NMR spectrum in CDCl₃ shows distinct signals for each carbon atom. mdpi.com The methyl carbon appears at 41.2 ppm, while the methoxy carbon is observed at 56.5 ppm. mdpi.com The carbons of the ethynyl (B1212043) group are found at 84.2 and 85.7 ppm. mdpi.com The aromatic and heterocyclic ring carbons resonate in the region of 102.6 to 148.5 ppm. mdpi.com The carbonyl carbon of the pyridinone ring appears at a characteristic downfield shift of 161.3 ppm, and the lactone carbonyl carbon of the chromenone moiety is observed at 173.3 ppm. mdpi.com
For 2-ethyl-1-(3,3,3-trifluoroprop-1-yn-1-yl)-1,2-dihydro-10H-chromeno[3,2-c]pyridin-10-one, the ¹³C NMR spectrum shows signals for the ethyl group at 13.9 and 46.1 ppm. mdpi.com The trifluoromethyl group influences the chemical shifts of the adjacent carbons significantly. mdpi.com The carbonyl carbons resonate at 161.8 ppm and 173.2 ppm. mdpi.com
Table 2: Selected ¹³C NMR Data for this compound Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) |
|---|---|---|
| 6-Methoxy-2-methyl-1-(phenylethynyl)-1H-chromeno[3,2-c]pyridine-10(2H)-one | CDCl₃ | 41.2, 49.0, 56.5, 84.2, 85.7, 88.5, 102.6, 113.8, 116.9, 122.7, 124.0, 125.7, 128.2 (2C), 128.4, 132.2 (2C), 145.6, 147.5, 148.5, 161.3, 173.3 |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is frequently employed for the accurate mass determination of this compound derivatives. This technique provides the exact mass of the molecular ion, which allows for the determination of the elemental formula with high confidence. For example, the HRMS (MALDI+) of 2-methyl-1-(phenylethynyl)-1H-chromeno[3,2-c]pyridine-10(2H)-one showed a calculated m/z for the [M+H]⁺ ion of 314.1181, with the found value being 314.1195, confirming the molecular formula C₂₁H₁₅NO₂. mdpi.com Similarly, for 6-methoxy-2-methyl-1-(phenylethynyl)-1H-chromeno[3,2-c]pyridine-10(2H)-one, the calculated m/z for the [M+H]⁺ ion was 344.1287, and the found value was 344.1273, corresponding to the formula C₂₂H₁₇NO₃. mdpi.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the context of this compound derivatives, IR spectroscopy is particularly useful for identifying the carbonyl groups and any other characteristic functional groups.
For instance, in 2-methyl-1-(phenylethynyl)-1H-chromeno[3,2-c]pyridine-10(2H)-one, a characteristic absorption band for the alkyne C≡C stretching vibration is observed at 2250.8 cm⁻¹. mdpi.com In another derivative, 4-methyl-2-(2-oxopropyl)-5H-chromeno[3,4-c]pyridin-5-one, the IR spectrum shows two distinct bands at 1645 cm⁻¹ and 1727 cm⁻¹, which are assigned to the amide and lactone carbonyl groups, respectively. clockss.org For 2-ethyl-1-(3,3,3-trifluoroprop-1-yn-1-yl)-1,2-dihydro-10H-chromeno[3,2-c]pyridin-10-one, the C≡C stretching vibration appears at 2270.8 cm⁻¹. mdpi.com The presence and position of these absorption bands provide strong evidence for the proposed molecular structures.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-Methyl-1-(phenylethynyl)-1H-chromeno[3,2-c]pyridine-10(2H)-one |
| 6-Methoxy-2-methyl-1-(phenylethynyl)-1H-chromeno[3,2-c]pyridine-10(2H)-one |
| 2-Ethyl-1-(3,3,3-trifluoroprop-1-yn-1-yl)-1,2-dihydro-10H-chromeno[3,2-c]pyridin-10-one |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur, and their intensities, are characteristic of the molecule's electronic structure and the types of chromophores present.
While specific experimental UV-Vis absorption maxima for this compound are not widely reported in publicly available literature, analysis of related chromenone and fused pyridine systems allows for a theoretical estimation of its spectral properties. The spectrum is expected to exhibit multiple absorption bands corresponding to π → π* and n → π* transitions. The extended conjugation provided by the fused aromatic and heteroaromatic rings is likely to result in absorption bands at longer wavelengths, potentially extending into the visible region.
For a comparative context, the UV/Vis absorption spectra of other chromene derivatives have been documented. For instance, certain 2,2-diphenyl-2H-chromene derivatives show changes in their absorption spectra upon irradiation with UV light. researchgate.net Similarly, the electronic absorption spectra of related spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkan]-7-amine compounds have been studied, providing insight into the electronic behavior of similar heterocyclic systems. researchgate.net
A hypothetical UV-Vis data table for this compound, based on theoretical considerations and data from analogous structures, is presented below. It is important to note that these are predicted values and await experimental verification.
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
| Methanol | ~250 | Not Available | π → π |
| Methanol | ~310 | Not Available | π → π |
| Methanol | ~380 | Not Available | n → π* |
Single Crystal X-ray Diffraction (SC-XRD) Analysis for Solid-State Structure Determination
As of the latest available data, a specific single-crystal structure of the parent compound, this compound, has not been deposited in publicly accessible crystallographic databases. However, the crystal structures of several derivatives have been resolved, offering valuable insights into the likely geometry of the core scaffold. The determination of the crystal structure of a molecule is a critical step in its characterization.
The general procedure for SC-XRD analysis involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. The analysis of the positions and intensities of the diffracted X-rays allows for the calculation of the electron density map of the crystal, from which the atomic positions can be determined.
Below is a hypothetical table of crystallographic data for this compound, based on typical values for related heterocyclic compounds. These parameters would need to be confirmed through experimental SC-XRD analysis of a suitable single crystal.
| Parameter | Value |
| Chemical Formula | C₁₂H₇NO₂ |
| Formula Weight | 197.19 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value not available |
| b (Å) | Value not available |
| c (Å) | Value not available |
| α (°) | 90 |
| β (°) | Value not available |
| γ (°) | 90 |
| Volume (ų) | Value not available |
| Z | 4 |
| Density (calculated) (g/cm³) | Value not available |
| R-factor (%) | Value not available |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the theoretically calculated percentages for the proposed molecular formula to verify the compound's purity and empirical formula.
For this compound, with the molecular formula C₁₂H₇NO₂, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, nitrogen, and oxygen.
The theoretical elemental composition is as follows:
Carbon (C): (12 * 12.011) / 197.19 * 100% = 73.09%
Hydrogen (H): (7 * 1.008) / 197.19 * 100% = 3.58%
Nitrogen (N): (1 * 14.007) / 197.19 * 100% = 7.11%
Oxygen (O): (2 * 15.999) / 197.19 * 100% = 16.22%
Experimental data from elemental analysis should closely match these theoretical values to confirm the elemental composition of a synthesized and purified sample of this compound.
The following table presents the theoretical elemental analysis data for the compound.
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 73.09 | Value not available |
| Hydrogen (H) | 3.58 | Value not available |
| Nitrogen (N) | 7.11 | Value not available |
Computational and Theoretical Investigations of 10h Chromeno 3,2 C Pyridin 10 One
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying medium-sized organic molecules like 10H-chromeno[3,2-c]pyridin-10-one. nih.gov It is extensively used to predict a wide array of molecular properties.
The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For heterocyclic systems, DFT methods, such as B3LYP combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), are employed to locate the minimum energy conformation on the potential energy surface. rsc.orgresearchgate.net For the this compound scaffold, calculations would likely confirm a largely planar structure due to the fused aromatic and heterocyclic rings. Conformer analysis, which involves exploring different spatial arrangements of substituents, is crucial for substituted derivatives to identify the most stable isomer. rsc.orgresearchgate.net The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. researchgate.net
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and polarizability. wikipedia.org
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org This intramolecular charge transfer is a key factor in determining a molecule's bioactivity. researchgate.net For chromeno[3,2-c]pyridine systems, DFT calculations are used to map the electron density of these orbitals and calculate the energy gap. The results indicate that the HOMO is typically localized over the electron-rich chromene part, while the LUMO may be distributed across the pyridine (B92270) and pyrone rings.
Table 1: Representative Frontier Orbital Energies and Properties Calculated by DFT
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.7 | Indicates chemical stability and reactivity |
| Ionization Potential (I) | 6.5 | Approximated as -EHOMO |
| Electron Affinity (A) | 1.8 | Approximated as -ELUMO |
Note: The values presented are representative for similar heterocyclic systems and serve as an illustrative example.
DFT calculations are highly effective in predicting spectroscopic data, which is invaluable for structure elucidation.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR chemical shifts within the DFT framework. researchgate.netimist.manih.gov This method has been shown to provide excellent correlation with experimental data for both ¹H and ¹³C NMR spectra, often using the B3LYP functional and a 6-311G(d,p) basis set. researchgate.netimist.ma Theoretical shifts are calculated relative to a reference standard, typically Tetramethylsilane (TMS), and the resulting values can be used to assign peaks in experimental spectra with high confidence. imist.ma
Table 2: Comparison of Hypothetical Experimental and GIAO-Calculated ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |
|---|---|---|
| C-1 | 115.2 | 114.9 |
| C-4 | 148.5 | 148.8 |
| C-4a | 118.0 | 117.5 |
| C-6 | 124.3 | 124.1 |
| C-10 (C=O) | 175.8 | 176.2 |
| C-10a | 154.1 | 154.5 |
Note: This table is illustrative. The accuracy of the GIAO method allows for precise structural assignments. researchgate.net
Vibrational Frequencies: Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net The calculated harmonic frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, they are typically scaled by an empirical factor (around 0.96 for B3LYP) to improve agreement with experimental data. rsc.orgresearchgate.net This analysis helps in assigning specific vibrational modes, such as the characteristic C=O stretch of the pyrone ring and the C-O-C stretching of the chromene ether linkage. researchgate.netmdpi.com
Ab Initio and Semi-Empirical Methods in Conformational Analysis
Besides DFT, other computational methods are also utilized. Ab initio methods, like Hartree-Fock (HF), provide a fundamental but often less accurate alternative to DFT for initial geometry optimizations. rsc.orgresearchgate.net Semi-empirical methods, which use parameters derived from experimental data, are much faster and can be applied to larger molecules, though with a corresponding decrease in accuracy. These methods are particularly useful for preliminary conformational searches before applying more rigorous DFT or ab initio calculations. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra
To understand the electronic transitions that give rise to a molecule's color and its absorption of UV-visible light, Time-Dependent Density Functional Theory (TD-DFT) is employed. researchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. rsc.orgresearchgate.net The results can be used to simulate the UV-Vis absorption spectrum, allowing for direct comparison with experimental measurements. researchgate.net For compounds like this compound, TD-DFT can predict the λmax values corresponding to π→π* and n→π* transitions within the fused heterocyclic system. nih.govrsc.org
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP is plotted onto the molecule's electron density surface.
Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For this compound, this would be concentrated around the carbonyl oxygen atom. researchgate.net
Blue regions represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack.
Green regions denote neutral potential.
The MEP map provides a clear, intuitive picture of the molecule's reactive sites, guiding the understanding of its interaction with biological targets or other reagents. researchgate.net
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,2,3,4-tetrahydro-2-methylchromeno[3,2-c]pyridin-10-one |
| Tetramethylsilane (TMS) |
| Hartree-Fock |
Analysis of Mulliken and Natural Charges
While specific studies detailing the Mulliken and Natural Bond Orbital (NBO) charges for the parent this compound are not extensively documented, the principles of these analyses are fundamental to understanding the molecule's reactivity. Mulliken population analysis and NBO analysis are computational methods used to determine the partial atomic charges within a molecule, providing a quantitative picture of the electron distribution.
In related heterocyclic systems, such as furochromone derivatives, NBO analysis has been employed to describe charge delocalization and chemical reactivity. nih.gov For this compound, it is anticipated that the oxygen and nitrogen atoms, being highly electronegative, would exhibit negative charges, while the adjacent carbon atoms would carry partial positive charges. This charge distribution is crucial in governing the molecule's interaction with biological targets and its susceptibility to nucleophilic or electrophilic attack.
Theoretical Studies on Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics, data storage, and optical sensors. nih.gov Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the NLO properties of novel organic molecules. researchgate.net These properties are governed by the molecular polarizability (α) and hyperpolarizabilities (β and γ).
The following table outlines the kind of data that would be generated in a typical computational study of NLO properties:
| Property | Symbol | Description |
| Dipole Moment | µ | A measure of the molecule's overall polarity. |
| Polarizability | α | The ability of the electron cloud to be distorted by an electric field. |
| First Hyperpolarizability | β | Related to the second-order NLO response, such as second-harmonic generation. |
| Second Hyperpolarizability | γ | Related to the third-order NLO response, such as third-harmonic generation. |
Future theoretical work is needed to quantify these properties for this compound and assess its viability for NLO applications.
Computational Insights into Reaction Mechanisms and Pathways
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, offering a level of detail that is often difficult to obtain through experimental means alone. For the this compound scaffold, while direct computational studies on its formation are limited, mechanistic pathways for the synthesis of its derivatives have been proposed based on experimental observations.
One key reaction is the alkynylation of 1,2,3,4-tetrahydrochromeno[3,2-c]pyridin-10-ones. The proposed mechanism suggests that in the first stage, the dihydropyridine (B1217469) ring is oxidized by an agent like diisopropyl azodicarboxylate (DIAD) to form a pyridinium (B92312) salt. This intermediate is then alkynylated with a copper acetylide, which is formed in situ from a terminal alkyne and a copper(I) salt. nih.gov
Another important transformation is the nucleophilic addition to the C10 position of 2,3-dihydrochromeno[3,2-c]pyridines. It is hypothesized that this reaction proceeds through an acid-catalyzed transformation of the dihydrochromenopyridine ring into a benzopyrylium salt. This highly electrophilic intermediate then readily undergoes nucleophilic attack at the C10 position. nih.gov These proposed mechanisms provide a rational basis for the observed products and offer a starting point for more detailed computational investigations, such as transition state analysis and reaction energy profiling.
Structure-Activity Relationship (SAR) Studies via Computational Methods
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. frontiersin.org While comprehensive quantitative SAR (QSAR) models for this compound derivatives are still emerging, a significant body of work has established qualitative SARs based on the biological evaluation of synthesized analogues, particularly as inhibitors of monoamine oxidases (MAO). nih.govresearchgate.netdntb.gov.ua
Experimental studies on a series of 1H-chromeno[3,2-c]pyridine derivatives have yielded several key SAR insights: nih.govresearchgate.netdntb.gov.ua
Saturation of the Pyridine Ring: The degree of saturation in the pyridine ring is a critical determinant of activity and selectivity. For instance, 2,3-dihydro-1H-chromeno[3,2-c]pyridine derivatives tend to be preferential inhibitors of MAO-A. nih.gov
Substitution at C1: The introduction of a phenylethynyl group at the C1 position of a 1,2,3,4-tetrahydrochromeno[3,2-c]pyridin-10-one scaffold resulted in a potent MAO-B inhibitor. researchgate.netdntb.gov.ua
Substitution at C10: The addition of a 1H-indol-3-yl fragment at the C10 position has been shown to slightly enhance MAO-B inhibitory potency. researchgate.netdntb.gov.ua Furthermore, certain 10-indolyl-substituted derivatives have demonstrated notable antiproliferative activity against various cancer cell lines. nih.gov
These experimentally derived SARs provide a valuable foundation for future computational studies. Methods like 3D-QSAR and pharmacophore modeling could be employed to build predictive models that quantify these relationships and guide the design of new, more potent, and selective derivatives of this compound.
The table below summarizes the observed SAR for key derivatives of the 1H-chromeno[3,2-c]pyridine scaffold:
| Derivative Type | Key Structural Feature | Observed Biological Activity | Reference |
| 2,3-Dihydro-1H-chromeno[3,2-c]pyridines | Dihydro pyridine ring | Preferential MAO-A inhibition | nih.gov |
| 1-(Phenylethynyl)-1,2,3,4-tetrahydrochromeno[3,2-c]pyridin-10-one | Phenylethynyl group at C1 | Potent MAO-B inhibition | researchgate.netdntb.gov.ua |
| 10-(1H-indol-3-yl)-2,3,4,10-tetrahydro-1H-chromeno[3,2-c]pyridine | Indolyl group at C10 | Enhanced MAO-B inhibition and antiproliferative activity | nih.govresearchgate.netdntb.gov.ua |
Natural Occurrence and Isolation of Chromenopyridinone Alkaloids
Isolation from Plant Sources (e.g., Thalictrum species)
The genus Thalictrum, belonging to the Ranunculaceae family, is a rich source of various alkaloids. In recent years, several novel chromenopyridinone alkaloids have been isolated from different species of this genus. For instance, a series of these compounds were identified in Thalictrum species between 2021 and 2022. mdpi.com The isolation process from these plants typically involves the extraction of the plant material with organic solvents, followed by various chromatographic techniques to separate the complex mixture of alkaloids. mdpi.com The roots of Thalictrum podocarpum have been a particularly fruitful source for the isolation of numerous alkaloids, including berberine (B55584) and other protoberberine and bisbenzylisoquinoline alkaloids, which are biosynthetically related to chromenopyridinone structures. nih.gov
The following table provides a summary of chromenopyridinone alkaloids and related compounds isolated from Thalictrum species.
| Plant Source | Isolated Alkaloids | Reference |
| Thalictrum species | Chromenopyridine alkaloids | mdpi.com |
| Thalictrum podocarpum | Hernandezine, thalidezine, berberine, etc. | nih.gov |
| Thalictrum revolutum | Thallactones A and B, northalphenine | researchgate.net |
| Thalictrum delavayi | Total alkaloids (optimized extraction) | mdpi.com |
Isolation from Fungal Sources (e.g., Endophytic Fungi)
Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, are a promising source of novel bioactive secondary metabolites. Several 10H-chromeno[3,2-c]pyridin-10-one analogues have been isolated from these microorganisms.
A notable example is the discovery of chromenopyridin A, a new N-methoxy-1-pyridone alkaloid, from the endophytic fungus Penicillium nothofagi P-6. nih.gov This fungus was isolated from the bark of the critically endangered conifer Abies beshanzuensis. nih.gov Another chromenopyridinone, Phomochromenones C, was isolated from the endophytic fungus Phomopsis sp. HNY29-2B, which was derived from the mangrove plant Acanthus ilicifolius. mdpi.com This same compound was later found in Phomopsis asparagi DHS-48 from the Chinese mangrove Rhizophora mangle and the marine-derived fungus Diaporthe sp. XW12–1. mdpi.com More recently, 7-hydroxy-8-methoxy-3-methyl-10-oxo-10H-chromeno[3,2-c]-pyridine-9-carboxylic acid was isolated from cultures of Penicillium sp. I09F 484. nih.gov
The isolation of these compounds from fungi typically involves culturing the fungus on a suitable medium, followed by extraction of the fungal mycelium and/or the culture broth with organic solvents. Subsequent purification using chromatographic methods yields the pure chromenopyridinone alkaloids. nih.govnih.gov
The following table summarizes the chromenopyridinone alkaloids isolated from endophytic fungi.
| Fungal Source | Isolated Compound | Host Plant | Reference |
| Penicillium nothofagi P-6 | Chromenopyridin A | Abies beshanzuensis | nih.gov |
| Phomopsis sp. HNY29-2B | Phomochromenones C | Acanthus ilicifolius | mdpi.com |
| Phomopsis asparagi DHS-48 | Phomochromenones C | Rhizophora mangle | mdpi.com |
| Diaporthe sp. XW12–1 | Phomochromenones C | Marine-derived | mdpi.com |
| Penicillium sp. I09F 484 | 7-hydroxy-8-methoxy-3-methyl-10-oxo-10H-chromeno[3,2-c]-pyridine-9-carboxylic acid | Not specified | nih.gov |
Chemical Characterization of Naturally Occurring this compound Analogues
The structural elucidation of naturally occurring this compound analogues relies on a combination of spectroscopic techniques. nih.gov These methods provide detailed information about the molecular framework, the types and connectivity of atoms, and the stereochemistry of the molecule.
High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight of the isolated compounds. Nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and various 2D NMR techniques (such as COSY, HSQC, and HMBC), is crucial for establishing the connectivity of protons and carbons, thus piecing together the intricate ring system and the positions of substituents. clockss.org In some cases, single-crystal X-ray diffraction analysis can provide the definitive three-dimensional structure of the molecule. nih.gov
For example, the structure of chromenopyridin A was determined through extensive spectroscopic analyses and confirmed by single-crystal X-ray diffraction. nih.gov Similarly, the structures of alkaloids isolated from Thalictrum species were characterized using a combination of these spectroscopic methods. nih.gov
Proposed Biosynthetic Pathways to Chromenopyridinone Systems
The biosynthesis of alkaloids in plants and fungi involves complex enzymatic reactions that transform simple precursors into structurally diverse molecules. nih.gov While the complete biosynthetic pathway for this compound is not yet fully elucidated, a plausible route has been proposed. nih.gov
It is suggested that the chromeno[3,2-c]pyridine moiety is generated from a heptaketide precursor. nih.gov This polyketide chain would undergo a series of cyclization and condensation reactions to form the fused heterocyclic system. The biosynthesis of alkaloids often involves precursors from primary metabolism, such as amino acids. imperial.ac.ukresearchgate.net For instance, the biosynthesis of many alkaloids, including those found in Thalictrum, originates from amino acids like tyrosine. imperial.ac.uk The intricate structures of these alkaloids are assembled through a series of enzymatic steps, including hydroxylations, methylations, and oxidative phenolic coupling. imperial.ac.ukresearchgate.net The discovery and characterization of the enzymes involved in these pathways are areas of active research, accelerated by genomic and metabolomic approaches. nih.govnih.gov
Advanced Applications and Materials Science Relevance of 10h Chromeno 3,2 C Pyridin 10 One
Fluorescent Properties and Fluorophore Development
The chromeno[3,2-c]pyridine framework is recognized for its fluorescent properties, making it a valuable scaffold for the development of novel fluorophores. While detailed photophysical data for the parent compound, 10H-chromeno[3,2-c]pyridin-10-one, is not extensively documented in publicly available literature, studies on its derivatives highlight the potential of this chemical family.
Research into 2,3-fused coumarin (B35378) derivatives, which include the chromeno[3,2-c]pyridine system, has led to the synthesis of fluorescent compounds. mdpi.comnih.gov The inherent fluorescence of the chromone (B188151) moiety, often enhanced by the fusion of a pyridine (B92270) ring, forms the basis for the development of new dyes and probes. The electronic landscape of these molecules, characterized by delocalized π-systems, allows for the absorption of light and subsequent emission at longer wavelengths, a hallmark of fluorescence.
Derivatives of the broader chromene class have been investigated as fluorescent molecular rotors. For instance, a pyrano[3,2-c]julolidin-2-one-based probe was designed for the ratiometric detection of mercury ions, operating through a Twisted Intramolecular Charge Transfer (TICT) mechanism. rsc.org This suggests that the chromeno[3,2-c]pyridin-10-one scaffold could be similarly functionalized to create sensors for various analytes.
Chromophores in Optical Technologies
The structural rigidity and planar nature of chromeno[3,2-c]pyridin-10-one and its derivatives make them attractive chromophores for optical technologies, including Organic Light-Emitting Diodes (OLEDs). A chromophore is the part of a molecule responsible for its color, and in the context of optical technologies, for its ability to absorb and emit light.
The development of highly condensed polycyclic compounds, such as benzo[b]chromeno[4,3,2-de] nih.govresearchgate.netnaphthyridines derived from chromenopyridines, is considered crucial for advancing materials science, particularly in the realm of OLEDs. mdpi.com The rigid and planar structure of these molecules can lead to strong absorption and emission with high luminescence quantum yields, which are desirable properties for OLED materials. mdpi.com While luminescence quenching in the solid state can be a challenge, the inherent properties of the chromenopyridine core are a promising starting point for the design of new emitters.
Furthermore, studies on related pyrano[3,2-c]chromene-2,5-diones have shown that these compounds are thermally stable and can exhibit blue or green emission, which could facilitate their use in the development of OLEDs. researchgate.net
Potential in Non-Linear Optics (NLO) Materials Research
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those produced by lasers. This property is the foundation for a range of applications in photonics and optoelectronics, including frequency conversion and optical switching.
Computational methods, such as Density Functional Theory (DFT), are often employed to predict the NLO properties of new molecules. researchgate.netscilit.comspringernature.com Such studies on related heterocyclic systems often focus on calculating the first hyperpolarizability (β), a measure of the second-order NLO response. The extended π-conjugation in this compound could contribute to a significant NLO response, making it a candidate for further computational and experimental investigation.
Exploration as Molecular Probes and Tags
The chromeno[3,2-c]pyridine scaffold holds promise for the development of molecular probes and tags due to its fluorescent capabilities and the potential for chemical modification. Molecular probes are small molecules designed to detect specific ions, molecules, or changes in their environment, often through a change in their fluorescent signal.
As mentioned earlier, a related pyrano[3,2-c]julolidin-2-one derivative has been successfully developed as a selective and ratiometric fluorescent probe for the detection and imaging of intracellular Hg2+ in living cells. rsc.org The probe's mechanism relies on the interaction of the mercury ion with the fluorophore, leading to a measurable change in its emission properties. This demonstrates the principle that the chromenone core can be adapted for sensing applications.
By introducing specific functional groups onto the this compound backbone, it is conceivable to design probes for a variety of targets. For example, the nitrogen atom in the pyridine ring could act as a binding site for metal ions, or other functionalities could be added to interact with specific biological molecules, enabling their detection and visualization.
Significance as a Privileged Scaffold in Chemical Science and Industrial Applications
In medicinal chemistry and chemical biology, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets, making it a valuable starting point for the development of new drugs and chemical tools. The chromenopyridine skeleton, including the this compound isomer, is widely recognized as such a privileged structure. mdpi.comnih.gov
The combination of the chromone and pyridine heterocyclic systems in a single molecule has been shown to result in a wide spectrum of biological activities. mdpi.com Derivatives of chromeno[3,2-c]pyridine have been investigated for their potential as inhibitors of monoamine oxidases (MAOs), enzymes implicated in neurodegenerative diseases, and for their anticancer properties. nih.govnih.govresearchgate.net
The industrial applications of this scaffold are closely tied to its biological activities, with significant potential in the pharmaceutical industry. The ability to synthesize a diverse library of derivatives from this core structure allows for the fine-tuning of its properties to target specific enzymes or cellular pathways.
Role in Supramolecular Chemistry and Advanced Materials (e.g., π-systems)
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. The extended aromatic system of this compound makes it an ideal candidate for participating in such interactions, which are crucial for the design of advanced materials.
The planar structure of the chromeno[3,2-c]pyridine core facilitates π-π stacking, where the electron clouds of adjacent aromatic rings interact. These interactions play a significant role in the solid-state packing of molecules and can influence the electronic and photophysical properties of the resulting materials. rsc.orgnih.govrsc.org Studies on related N-aryl iminochromenes have highlighted the importance of π-π stacking interactions in their biological activity. rsc.org
The ability of this compound to engage in these non-covalent interactions opens up possibilities for its use in the construction of self-assembling materials, liquid crystals, and organic frameworks. By controlling the supramolecular assembly of this molecule, it may be possible to create materials with tailored optical, electronic, or biological properties.
Future Directions and Emerging Research Avenues for 10h Chromeno 3,2 C Pyridin 10 One
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of the chromenopyridinone framework is a key area of ongoing research. rsc.org Future efforts are increasingly directed towards methodologies that are not only efficient but also environmentally benign. Traditional synthetic routes often require harsh conditions, toxic solvents, and expensive catalysts. The development of novel, sustainable synthetic strategies is paramount for the wider application of these compounds.
Key research directions include:
Organocatalysis: The use of small, metal-free organic molecules like L-proline as catalysts offers a green alternative to metal-based catalysts. rsc.orgrsc.org These organocatalysts are often inexpensive, readily available, and have low toxicity. rsc.org
Solid-State Melt Reactions: Performing reactions in a solid-state melt under solvent-free conditions significantly reduces chemical waste and avoids the use of toxic organic solvents. rsc.orgrsc.org This approach aligns with the principles of green chemistry.
Multi-Component Reactions (MCRs): Designing one-pot reactions where three or more starting materials react to form the final product in a single step improves efficiency, reduces waste, and simplifies purification processes. rsc.orgrsc.org A notable example is the three-component reaction of 4-hydroxycoumarins, ammonium (B1175870) acetate, and 3-formylchromones. rsc.org
Microwave-Assisted Synthesis: The application of microwave irradiation can accelerate reaction rates, improve yields, and lead to cleaner reactions compared to conventional heating methods. researchgate.net
These sustainable approaches not only make the synthesis of 10H-chromeno[3,2-c]pyridin-10-one derivatives more economical and environmentally friendly but also open up possibilities for large-scale production. rsc.org
Table 1: Comparison of Synthetic Methodologies for Chromenopyridinone Derivatives
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Organocatalyzed Solid-State Melt Reaction | Uses L-proline as a catalyst; solvent-free conditions. | Inexpensive catalyst, environmentally benign, easy work-up, good to excellent yields. | rsc.orgrsc.org |
| Three-Component Strategy | Condensation of aryl aldehydes, 3-(arylamino)cyclohex-2-enone, and 4-hydroxyquinolinone. | High efficiency for creating diverse molecular libraries. | nih.gov |
| Knoevenagel Condensation/Michael Addition | A cascade reaction sequence involving Michael addition and intramolecular cyclization. | Efficient for synthesizing novel chromeno[3,2-c]pyridines. | nih.gov |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. | Rapid, efficient, often leads to higher yields and cleaner products. | researchgate.net |
Exploration of Unique Chemical Reactivity Profiles
Understanding the chemical reactivity of the this compound core is crucial for synthesizing new derivatives with tailored properties. The scaffold is formed through a series of key chemical transformations that researchers are continually optimizing.
Future research will likely focus on:
Cascade Reactions: Exploring complex cascade reactions, such as the Michael addition/intramolecular O-cyclization/elimination sequence, allows for the construction of the core heterocyclic system in a highly efficient manner. nih.gov
Cyclization Strategies: The cyclization of pyridyl phenyl ethers is a foundational method for creating the chromene fragment. nih.gov Investigating new catalysts and reaction conditions for these cyclizations, such as copper-catalyzed O-arylation followed by acid-catalyzed cyclization, can improve yields and substrate scope. nih.gov
Condensation Reactions: The condensation of enamines with salicylaldehydes or β-ketoesters represents a versatile pathway to the chromeno[3,2-c]pyridine skeleton. nih.govmdpi.com Future work could explore a wider range of substituted enamines and salicylaldehydes to generate a diverse library of compounds. researchgate.net
Post-Synthesis Modification: Developing selective reactions to modify the core structure after its initial synthesis is a powerful tool. For instance, reactions at the C10 position, such as nucleophilic addition, can introduce new functional groups and significantly alter the compound's properties. researchgate.netnih.gov
A deeper understanding of these reaction mechanisms, such as the initial formation of an iminium ion in L-proline catalyzed reactions followed by a Knoevenagel-type condensation, is essential for rational reaction design. rsc.org
Advanced Spectroscopic Techniques for Deeper Structural Insights
Accurate structural characterization is the bedrock of understanding structure-property relationships. While standard techniques like NMR and mass spectrometry are routine, advanced methods can provide unprecedented detail about the three-dimensional structure and electronic properties of this compound and its derivatives.
Emerging areas of focus include:
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous confirmation of molecular structure, including bond lengths, bond angles, and stereochemistry. researchgate.netnih.gov Systematically obtaining crystal structures for a series of derivatives can offer deep insights into how different substituents affect the solid-state packing and conformation.
Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., HSQC, HMBC) are powerful for confirming connectivity in complex heterocyclic systems. researchgate.net Future studies may employ more advanced solid-state NMR or specialized solution-state NMR experiments to probe intermolecular interactions and dynamic processes.
Computational Spectroscopy: Combining experimental data with computational predictions can enhance structural elucidation. For instance, predicted collision cross section (CCS) values, which relate to the size and shape of an ion in the gas phase, can be calculated and compared with experimental values from ion mobility-mass spectrometry. uni.lu
Table 2: Predicted Collision Cross Section (CCS) Data for 10H-chromeno[3,2-c]pyridine (C12H9NO)
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 184.07570 | 134.5 |
| [M+Na]⁺ | 206.05764 | 143.6 |
| [M-H]⁻ | 182.06114 | 139.2 |
| [M+NH₄]⁺ | 201.10224 | 153.8 |
Data sourced from PubChemLite, calculated using CCSbase. uni.lu
Integration of Machine Learning and AI in Compound Design and Synthesis Prediction
Future applications in this area include:
Predictive Modeling: ML models, particularly graph neural networks (GNNs), can be trained on existing data to predict various properties of new, unsynthesized derivatives, such as their solubility, toxicity, or even their potential efficacy for a specific application. nih.govyoutube.com This allows researchers to prioritize the most promising candidates for synthesis, saving time and resources. nih.gov
Retrosynthesis Prediction: AI tools can predict possible synthetic routes for a target molecule. chemrxiv.org For complex heterocycles, where synthetic planning can be challenging, these tools can suggest novel disconnections and reaction pathways, overcoming biases in traditional human-led synthetic design. chemrxiv.org
De Novo Design: Generative AI models can design entirely new molecules with a desired set of properties. youtube.com By defining specific criteria (e.g., high fluorescence quantum yield, specific absorption wavelength), researchers could use AI to generate novel this compound derivatives optimized for materials science applications. pharma-iq.comyoutube.com
Reaction Optimization: ML algorithms can help optimize reaction conditions (e.g., temperature, catalyst loading, solvent) to maximize yield and minimize byproducts, accelerating the development of efficient synthetic protocols. nih.govresearchgate.net
Expansion of Non-Biological Applications
While much of the research on chromenopyridinones has been driven by their biological activity, their unique π-expanded heterocyclic structure makes them highly attractive for various non-biological and materials science applications. rsc.orgmdpi.comresearchgate.net
Emerging application areas include:
Organic Electronics: The fused aromatic system suggests potential use in organic light-emitting diodes (OLEDs). rsc.org The ability to tune the electronic properties by modifying substituents on the chromenopyridinone core could lead to the development of new emitter or host materials with specific colors and efficiencies.
Fluorescent Probes and Sensors: Certain chromeno[4,3-b]pyridine derivatives exhibit strong fluorescence in the blue-green region of the visible spectrum. rsc.orgrsc.org This intrinsic fluorescence could be harnessed to develop chemosensors, where the binding of an analyte (e.g., a metal ion or a specific molecule) causes a change in the fluorescence intensity or wavelength.
Optical Brighteners and Dyes: The strong absorption and emission properties of these compounds make them candidates for use as optical brighteners in textiles and polymers or as specialized dyes and pigments. rsc.orgmdpi.com
The exploration of these applications is still in its early stages, representing a significant opportunity for future research. The key will be to systematically synthesize derivatives and study how their photophysical properties are influenced by their molecular structure. rsc.org
Investigation of Structure-Property Relationships for Material Design
To rationally design new materials based on the this compound scaffold, a deep understanding of its structure-property relationships is essential. This involves correlating specific structural features with observable macroscopic properties.
Key research avenues are:
Photophysical Properties: Systematically studying how electron-donating and electron-withdrawing groups at different positions on the heterocyclic core affect the absorption and emission spectra, fluorescence quantum yields, and lifetimes. rsc.org For example, it has been noted that a chromeno[4,3-b]pyridine nucleus with an electron-donating group can lead to strong emission. rsc.orgrsc.org
Solid-State Properties: Investigating how molecular packing in the solid state, influenced by intermolecular interactions like hydrogen bonding and π-π stacking, affects properties such as charge transport and luminescence in thin films. This is critical for applications in organic electronics.
Computational Modeling: Using quantum chemistry calculations to model the electronic structure of these molecules can help predict their optical and electronic properties before synthesis. nih.gov This allows for a more targeted approach to designing materials with desired characteristics.
By combining systematic synthesis, advanced characterization, and computational modeling, researchers can develop a clear set of design principles for creating novel this compound-based materials for a wide range of advanced applications.
Q & A
Basic: What are the standard synthetic protocols for 10H-chromeno[3,2-c]pyridin-10-one derivatives?
The synthesis typically involves multi-step reactions. For example, tetrahydrochromeno[3,2-c]pyridin-10-one (THCP) derivatives are synthesized via a three-stage process:
Condensation of morpholine with N-methylpiperidone to form an enamine intermediate.
Cyclization with substituted salicylic aldehydes under reflux conditions.
Boiling the intermediate in o-xylene to achieve the final product .
For dihydrochromeno[3,2-c]pyridines (DHCP) , cross-coupling reactions with terminal alkynes (using CuI and DIAD as catalysts) are employed to introduce ethinyl fragments .
Advanced: How can steric hindrance during functionalization of this compound be mitigated?
Steric challenges, such as those encountered in lithiation or substitution reactions, may require:
- Optimized electrophiles : Bulky groups (e.g., tert-butyl) may necessitate smaller electrophiles to improve reaction kinetics.
- Temperature modulation : Lower temperatures (−90°C to −50°C) can reduce side reactions in lithiation steps .
- Catalyst selection : Copper(I) iodide (CuI) enhances cross-coupling efficiency for alkynylation .
Basic: What characterization techniques are critical for confirming the structure of this compound derivatives?
Essential methods include:
- NMR spectroscopy : 1H and 13C NMR to verify substituent positions and ring systems .
- LC-MS spectrometry : To confirm molecular weight and purity.
- Elemental analysis : Validates stoichiometric composition .
- X-ray crystallography : For unambiguous structural elucidation (e.g., ORTEP diagrams) .
Advanced: How to resolve contradictions in reported biological activities of chromenopyridine derivatives (e.g., MAO inhibition vs. kinase affinity)?
Discrepancies often arise from:
- Substituent effects : Electron-withdrawing groups may enhance MAO-B inhibition but reduce kinase binding .
- Assay conditions : Variations in enzyme concentration or buffer pH can alter activity profiles.
- Structural analogs : Compare THCP vs. DHCP scaffolds, as DHCP derivatives show reduced kinase affinity due to nitrogen positioning .
Basic: What frameworks guide experimental design for studying chromenopyridine derivatives?
Use PICO (Population, Intervention, Comparison, Outcome) to define objectives, e.g.:
- Population : Chromenopyridine derivatives with ethinyl substituents.
- Intervention : Cross-coupling reactions.
- Comparison : THCP vs. DHCP scaffolds.
- Outcome : MAO-B inhibition efficacy .
FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure practical and impactful research questions .
Advanced: What strategies improve yields in substitution reactions of 1-chlorobenzothiopyrano[3,2-c]pyridin-10-one?
Key approaches include:
- One-pot procedures : Reduce intermediate isolation steps (e.g., direct amination with NH4OH at 110°C yields 40% over two steps) .
- Catalyst optimization : Palladium-based catalysts for N-arylation-cyclization reactions.
- Suppressing deiodination : Use electron-deficient coupling partners to minimize competitive pathways .
Basic: How to validate computational predictions for multi-targeting chromenopyridine derivatives?
Combine in silico docking (e.g., targeting MAO-B and AChE) with:
- Enzyme inhibition assays : Measure IC50 values for MAO isoforms.
- Kinetic studies : Assess competitive vs. non-competitive inhibition .
- Structural analogs : Test derivatives with varying substituents to validate docking poses .
Advanced: Why do nitrogen substitutions in hexacyclic chromenopyridines reduce kinase affinity?
Molecular modeling reveals:
- Steric clashes : Additional nitrogen atoms disrupt binding to PIM kinases’ ATP pockets.
- Electrostatic mismatches : Altered charge distribution reduces complementarity with kinase active sites .
Solutions include introducing bulky hydrophobic groups to restore van der Waals interactions .
Basic: How to troubleshoot failed cyclization steps in chromenopyridine synthesis?
- Intermediate analysis : Use TLC or HPLC to identify incomplete reactions.
- Solvent optimization : Replace THF with polar aprotic solvents (e.g., NMP) to enhance reactivity .
- Temperature adjustment : Prolonged reflux (e.g., 24 hours) may drive cyclization to completion .
Advanced: What computational tools are used to design dual MAO-B/AChE inhibitors based on chromenopyridines?
- Pharmacophore modeling : Identify key hydrogen bond acceptors and aromatic features.
- Molecular dynamics (MD) : Simulate binding stability in enzyme active sites.
- QSAR studies : Correlate substituent electronic properties (e.g., Hammett constants) with inhibitory potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
